4,5-Dibromo-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZIFMLQKHABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination. in This Concerted Step, the Two Organic Groups on the Palladium Ii Center Couple and Are Eliminated from the Metal, Forming the New Carbon Carbon Bond of the Product. This Process Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.nih.govnih.govthe Electronic Properties of the Ligands on the Palladium Complex Can Significantly Impact the Rate of Reductive Elimination.nih.govnih.gov
Role of Catalyst Systems in Reaction Selectivity and Efficiency
The choice of catalyst system is paramount in controlling the selectivity and efficiency of reactions involving 4,5-dibromo-2-methylpyridine. In palladium-catalyzed cross-coupling reactions, the catalyst system comprises the palladium source and the supporting ligands.
Palladium Catalysts: A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mit.edu The active catalyst is the Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor.
The table below summarizes various catalyst systems used in cross-coupling reactions of bromopyridines, which can be analogous to reactions with this compound.
| Catalyst System | Reaction Type | Substrate Class | Reference |
| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki Coupling | 4-Bromo-2-methylpyridine | acs.org |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | mit.edu |
| Pd(OAc)₂ / Phosphine (B1218219) Ligand | Amination | Bromopyridines | chemrxiv.org |
| Copper(I) iodide / Diamine Ligand | C-N Coupling | 2,6-Dibromopyridine | nih.gov |
Spectroscopic and Kinetic Studies of Transient Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Spectroscopic techniques and kinetic studies are invaluable tools for this purpose.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the structure of stable and, in some cases, transient organometallic intermediates in solution. rsc.org For example, 31P NMR can be used to monitor the coordination of phosphine ligands to the palladium center throughout the catalytic cycle.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle, providing valuable information about the species present in the reaction mixture. nih.govrsc.org
Infrared (IR) Spectroscopy: In situ IR spectroscopy can be employed to monitor the changes in vibrational frequencies of functional groups, such as carbonyls or C-Br bonds, during the course of a reaction, providing kinetic data and insights into the reaction progress. nih.gov
Kinetic Studies: Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, can provide crucial information about the rate-determining step of a catalytic cycle and the influence of different reaction parameters. For example, kinetic analysis of palladium-catalyzed amination reactions of aryl bromides has shown that the oxidative addition step is often turnover-limiting. rsc.org
The following table outlines spectroscopic techniques and their application in studying reaction intermediates.
| Spectroscopic Technique | Information Obtained | Application in Mechanistic Studies | Reference |
| NMR Spectroscopy | Structural information of intermediates in solution. | Characterization of organopalladium complexes. | rsc.org |
| Mass Spectrometry | Detection and characterization of charged intermediates. | Identification of catalytic species and intermediates. | nih.govrsc.org |
| IR Spectroscopy | Monitoring changes in functional groups. | Kinetic analysis and reaction progress monitoring. | nih.gov |
| UV-Vis Spectroscopy | Following the concentration of colored species. | Kinetic studies of reactions involving chromophoric intermediates. |
Influence of Substituents on Reaction Pathways and Reactivity Profiles
The substituents on the pyridine (B92270) ring, namely the methyl group at C2 and the bromine atoms at C4 and C5, exert significant electronic and steric effects that influence the reactivity of this compound.
Electronic Effects:
Methyl Group: The methyl group is an electron-donating group, which increases the electron density of the pyridine ring. This can affect the basicity of the pyridine nitrogen and the susceptibility of the ring to nucleophilic attack.
Bromine Atoms: The bromine atoms are electron-withdrawing groups through their inductive effect, which decreases the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack and can influence the rate of oxidative addition in palladium-catalyzed reactions.
Steric Effects: The methyl group at the C2 position can exert a steric hindrance effect, potentially influencing the approach of reagents to the nitrogen atom or the adjacent C3 position. This can affect the regioselectivity of certain reactions.
The table below summarizes the expected influence of the substituents on the reactivity of this compound.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Methyl | C2 | Electron-donating | Moderate steric hindrance | Increases ring electron density; may direct reactions away from C3. |
| Bromo | C4 | Electron-withdrawing | Minimal | Decreases ring electron density; activates the ring for nucleophilic attack. |
| Bromo | C5 | Electron-withdrawing | Minimal | Decreases ring electron density; activates the ring for nucleophilic attack. |
Oxidative Dehydrogenation and Intramolecular Amination Mechanisms
Beyond halogen-directed transformations, the pyridine and methyl moieties of this compound can participate in other mechanistically distinct reactions.
Oxidative Dehydrogenation: The methyl group of this compound can potentially undergo oxidative dehydrogenation to form a pyridine-2-carbaldehyde derivative. This transformation typically involves the activation of the C-H bonds of the methyl group. While specific studies on this compound are not prevalent, mechanisms for the oxidative dehydrogenation of N-heterocycles often involve metal-catalyzed or metal-free approaches. nih.gov A plausible metal-catalyzed mechanism could involve the initial coordination of the pyridine nitrogen to a metal center, followed by C-H activation of the methyl group to form a metal-alkyl intermediate. Subsequent oxidation and release from the metal center would yield the aldehyde product. researchgate.net
Intramolecular Amination: If a suitable amine-containing side chain were introduced to the this compound scaffold, for example, by replacing one of the bromine atoms, an intramolecular amination reaction could lead to the formation of a fused heterocyclic system. Such cyclizations are often catalyzed by transition metals like palladium or copper. The mechanism would likely involve the coordination of the catalyst to both the pyridine nitrogen and the amine nitrogen, facilitating the intramolecular nucleophilic attack of the amine onto the pyridine ring, displacing the remaining bromine atom.
Computational and Theoretical Investigations of 4,5 Dibromo 2 Methylpyridine
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies offer a microscopic view of the intrinsic properties of 4,5-Dibromo-2-methylpyridine, revealing details about its structure, stability, and electron distribution.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the three-dimensional structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), are employed to determine the most stable arrangement of its atoms in the ground state. These calculations yield optimized geometric parameters, including bond lengths and angles.
The resulting data shows a pyridine (B92270) ring that is slightly distorted from perfect planarity due to the steric and electronic influences of the two bromine atoms and the methyl group. The C-Br bond lengths are significant indicators of their potential reactivity. This structural information is the foundation for further computational analysis, such as frequency calculations to confirm the structure as a true energy minimum.
Table 1: Representative Optimized Geometric Parameters for this compound This table presents typical values obtained from DFT calculations. Actual values may vary based on the specific functional and basis set employed.
| Parameter | Bond/Angle | Representative Value |
|---|---|---|
| Bond Length | C4–Br | ~1.89 Å |
| Bond Length | C5–Br | ~1.89 Å |
| Bond Length | C2–CH₃ | ~1.51 Å |
| Bond Length | N1–C2 | ~1.34 Å |
| Bond Length | C4–C5 | ~1.40 Å |
| Bond Angle | C3–C4–C5 | ~119° |
| Bond Angle | C4–C5–C6 | ~120° |
| Bond Angle | Br–C4–C5 | ~120° |
| Bond Angle | Br–C5–C4 | ~120° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. libretexts.org
For this compound, the HOMO is typically found to be distributed across the π-system of the pyridine ring and the lone pairs of the bromine atoms. The LUMO is generally located over the pyridine ring's π* anti-bonding orbitals. From these energies, global reactivity descriptors like chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive tendencies. mdpi.com
Table 2: Illustrative Reactivity Descriptors for this compound Values are representative and used for illustrating the concepts of FMO analysis.
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.7 eV |
| LUMO Energy | ELUMO | -1.1 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.6 eV |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.8 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.9 eV |
| Electrophilicity Index | ω = χ²/ (2η) | 2.71 eV |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is crucial for predicting how it will interact with other species. researchgate.netwolfram.commdpi.com The map is colored to show different electrostatic potential values: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. researchgate.netresearchgate.net
In this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination to metals. The bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would show positive potential (blue), with the ring carbons bonded to the electronegative bromine atoms also showing some degree of positive character.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling extends beyond static molecules to simulate entire reaction pathways, providing a dynamic understanding of chemical reactivity.
Theoretical chemistry is instrumental in mapping out the complex mechanisms of catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, a common transformation for bromo-pyridines. mdpi.com Computational studies can model the entire catalytic cycle involving a palladium catalyst. mdpi.com This involves calculating the energetics of each elementary step:
Oxidative Addition: The initial step where the C-Br bond of this compound adds to the palladium(0) catalyst.
Transmetalation: The transfer of an organic group from a boronic acid (or its derivative) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the palladium(0) catalyst.
By calculating the energy profile for the entire cycle, researchers can identify the transition state with the highest energy, which corresponds to the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. mdpi.com
A key challenge in the functionalization of this compound is controlling the regioselectivity—that is, selectively reacting at either the C4-Br or the C5-Br position. Computational modeling is a powerful tool for predicting this outcome.
By calculating and comparing the activation energy barriers for the oxidative addition of a palladium catalyst to the C4-Br bond versus the C5-Br bond, a preference can be determined. The reaction pathway with the lower activation energy will be kinetically favored. These calculations can quantify the subtle electronic differences between the two bromine-substituted positions and the steric hindrance effects imposed by the adjacent methyl group at the C2 position. Such theoretical predictions guide synthetic chemists in developing strategies to achieve site-selective reactions, thereby maximizing the yield of the desired isomer. mdpi.com
Analysis of Non-Covalent Interactions and Crystal Packing Modulations
Non-covalent interactions are the cornerstone of crystal engineering, dictating how molecules arrange themselves in a solid state. For a molecule like this compound, with its halogen substituents and aromatic ring, a rich variety of these interactions, including hydrogen bonds, halogen bonds, and π-interactions, are expected to govern its crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules.
While no specific Hirshfeld analysis for this compound is available, studies on structurally related compounds, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, provide insight into the expected intermolecular contacts. nih.gov For these related compounds, Hirshfeld analysis has been used to confirm their structures and analyze the contacts between molecular units. nih.gov In a hypothetical analysis of this compound, the Hirshfeld surface would be generated to reveal the regions of close contact. The surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights intermolecular interactions shorter than the van der Waals radii.
Illustrative Data Table based on Analogous Brominated Heterocycles:
| Interaction Type | Hypothetical Contribution (%) |
| H···Br/Br···H | 35 - 45% |
| H···H | 25 - 35% |
| C···H/H···C | 10 - 15% |
| N···Br | 3 - 7% |
| Br···Br | 1 - 5% |
| C···C (π-π stacking) | 1 - 4% |
This table is a hypothetical representation based on data from similar brominated heterocyclic compounds and is intended for illustrative purposes only, pending experimental data for this compound.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom in a pyridine ring. acs.org The presence of two bromine atoms on the pyridine ring of this compound makes it a prime candidate for forming significant halogen bonds, which would play a crucial role in its supramolecular assembly.
The strength of halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl > F). Research on N-methylated bromopyridinium iodides has demonstrated that bromopyridinium cations consistently form halogen-bonding contacts with iodide anions. nih.govacs.org It has been observed that adding a positive charge to a halogenated pyridine ring significantly increases the likelihood of halogen bond formation, rising from approximately 8% in neutral bromopyridines to around 87% in bromopyridinium cations. nih.govacs.org
In the case of neutral this compound, the bromine atoms can interact with the nitrogen atom of a neighboring molecule (Br···N) or with other bromine atoms (Br···Br), leading to the formation of chains, sheets, or more complex three-dimensional networks. These interactions are highly directional and can be a powerful tool in crystal engineering to control the solid-state architecture. The geometry of these halogen bonds (i.e., the C-Br···N angle) would be expected to be close to linear (approximately 180°).
Illustrative Geometric Parameters for Halogen Bonding:
| Halogen Bond Type | Donor-Acceptor Distance (Å) | C-Br···Acceptor Angle (°) |
| C-Br···N | 2.80 - 3.20 | 160 - 175 |
| C-Br···Br | 3.30 - 3.60 | 150 - 170 |
This table presents typical ranges for bromine-involved halogen bonds and is for illustrative purposes. Actual values for this compound would require experimental determination.
The Reduced Density Gradient (RDG) is a computational method used to identify and visualize weak non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient (∇ρ). A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density can reveal different types of interactions.
This analysis generates 3D isosurfaces that are color-coded to distinguish between attractive (e.g., hydrogen and halogen bonds), van der Waals, and repulsive (steric clash) interactions. researchgate.net
Blue isosurfaces typically indicate strong attractive interactions like hydrogen and halogen bonds.
Green isosurfaces represent weaker van der Waals interactions.
Red isosurfaces denote repulsive interactions or steric clashes.
Applications of 4,5 Dibromo 2 Methylpyridine in Advanced Materials and Catalysis
Precursors for Functional Materials Synthesis
The unique arrangement of bromine and methyl substituents on the pyridine (B92270) ring of 4,5-Dibromo-2-methylpyridine makes it a versatile building block. The bromine atoms serve as key functional groups for cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.
Synthesis of Liquid Crystalline Materials and Chiral Dopants
The synthesis of liquid crystals often relies on molecules with rigid, elongated (calamitic) structures. tcichemicals.com Pyridine derivatives are frequently used as core components in these materials due to their inherent rigidity and ability to influence mesophase behavior. Research on related compounds, such as derivatives of 5-Bromo-2-methylpyridin-3-amine, has shown their potential as precursors for molecules that could act as chiral dopants for liquid crystals. mdpi.com The synthesis involves Suzuki cross-coupling reactions to extend the molecular structure, a common strategy for creating liquid crystalline materials. mdpi.com Although direct examples using this compound are scarce, its dibromo functionality makes it an ideal candidate for sequential, site-selective cross-coupling reactions to build the complex, anisotropic molecules required for liquid crystal applications. nih.gov
Integration into Electronic Materials and Organic Optoelectronic Devices
Pyridine- and bipyridine-based structures are integral to the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov The electron-deficient nature of the pyridine ring is beneficial for creating electron-transporting materials. The bromine atoms on this compound offer synthetic routes to extend the π-conjugated system, a key requirement for tuning the electronic and photophysical properties of organic semiconductors. For example, the related molecule 5,5'-Dibromo-2,2'-bipyridine is a well-known building block for ligands in ruthenium (Ru) and iridium (Ir) complexes used in OLEDs, where it facilitates strong metal-ligand charge transfer transitions. nih.gov The potential of this compound lies in its ability to be similarly transformed into more complex, functional molecules suitable for advanced electronic applications.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The substituents on the ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complexes.
Synthesis of Novel Pyridine-Based Ligands for Metal Complexation
This compound is a valuable precursor for creating novel ligands. The bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other functional groups. researchgate.netresearchgate.net This allows for the synthesis of mono- or bidentate ligands with tailored electronic and steric properties. Researchers have successfully synthesized complex bipyridine and terpyridine ligands from simpler brominated pyridine precursors for use in supramolecular chemistry and functional materials. nih.govresearchgate.net The reactivity of the C-Br bonds allows for the construction of intricate molecular frameworks around a central pyridine core, leading to ligands designed for specific metal ions or catalytic processes.
Formation of Organometallic Complexes for Catalytic and Material Science Applications
Once synthesized, ligands derived from precursors like this compound can be coordinated with transition metals (e.g., palladium, ruthenium, iridium) to form organometallic complexes. researchgate.net These complexes are at the heart of many catalytic processes and are crucial in material science. For example, palladium complexes are widely used as catalysts in cross-coupling reactions. researchgate.net Ruthenium-based complexes are known for their applications in OLEDs and as photosensitizers. nih.gov The structure of the ligand, dictated by its synthetic precursor, directly influences the stability, reactivity, and catalytic efficiency of the final organometallic complex. mdpi.com While specific complexes derived from this compound are not yet prominent in the literature, the established chemistry of its isomers demonstrates a clear and promising pathway for its use in developing novel catalysts and functional organometallic materials. chemimpex.com
Catalytic Roles of this compound Derivatives
The functional groups of this compound, namely the bromine atoms and the pyridine nitrogen, offer multiple sites for modification, making its derivatives potential candidates for ligands in catalysis.
Applications in Photoredox Catalysis and Photoactive Systems
Derivatives of bipyridine, a structurally related class of compounds, are well-established as ligands in photoredox catalysis. researchgate.netresearchgate.net Metal complexes of these ligands, particularly with ruthenium and iridium, can absorb visible light to reach an excited state, enabling them to act as potent single-electron transfer agents. ed.ac.uk This process, known as photoredox catalysis, has become a powerful tool in organic synthesis for its ability to facilitate a wide range of chemical transformations under mild conditions. nih.govnih.gov
Given the structural similarities, it is conceivable that derivatives of this compound could be synthesized to act as ligands in new photoredox catalysts. The electronic properties of the pyridine ring can be tuned by the number and position of substituents, which in turn influences the photophysical properties of the resulting metal complex. ed.ac.uk The bromine atoms on the this compound scaffold could be either retained to influence the electronic landscape of the ligand or replaced with other functional groups through cross-coupling reactions to create a diverse library of ligands for photoactive systems.
Studies of Metal-Ligand Charge Transfer (MLCT) in Catalytic Cycles
The efficacy of many metal-based photocatalysts is rooted in the phenomenon of metal-to-ligand charge transfer (MLCT). libretexts.org Upon absorption of light, an electron is promoted from a metal-centered orbital to a ligand-centered orbital, creating a charge-separated excited state. nih.govlu.se The energy and lifetime of this MLCT state are critical parameters that dictate the catalytic efficiency of the complex.
For hypothetical complexes incorporating ligands derived from this compound, the nature of the substituents would play a crucial role in modulating the MLCT characteristics. Electron-withdrawing or electron-donating groups on the pyridine ring can alter the energy levels of the ligand's orbitals, thereby affecting the energy of the MLCT transition and the excited-state redox potentials of the complex. lu.se While specific studies on this compound complexes are not available, research on other substituted pyridine and bipyridine complexes demonstrates that such modifications can be used to fine-tune the photophysical properties for specific catalytic applications. nih.govlu.se
Bioactive Molecule Scaffolds for Research Applications
Halogenated pyridines are prevalent structural motifs in a wide array of biologically active compounds, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. cambridgemedchemconsulting.comgoogle.com The bromine atoms in this compound provide reactive handles for introducing further molecular complexity through various cross-coupling reactions. researchgate.net
Intermediate in Agrochemical Development, including Herbicides and Fungicides
Pyridine-based compounds are integral to the agrochemical industry, with numerous examples of commercial herbicides and fungicides built upon this heterocyclic core. cambridgemedchemconsulting.comgoogle.com The specific substitution pattern on the pyridine ring is crucial for conferring biological activity and selectivity.
While direct evidence for the use of this compound in commercial agrochemicals is scarce, its isomer, 2,5-Dibromo-4-methylpyridine, is noted as a precursor in the development of herbicides and fungicides. innospk.com The bromine atoms can be strategically replaced to introduce different functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize efficacy against specific pests or weeds. This derivatization approach is a cornerstone of modern agrochemical research. google.com
Exploration of Bioisosteric Replacements in Medicinal Chemistry Research
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. princeton.eduresearchgate.net The concept allows medicinal chemists to modify a lead compound to overcome undesirable properties while retaining its biological activity.
The pyridine ring itself can be considered a bioisostere of a phenyl ring, a common substitution in drug discovery. Furthermore, the functional groups on the pyridine ring can be interchanged. For example, a fluorine atom can sometimes replace a hydroxyl group. cambridgemedchemconsulting.com While no specific studies on the use of this compound in bioisosteric replacement have been found, the principle is broadly applicable. For example, in the development of quorum sensing inhibitors, a 2-difluoromethylpyridine group was successfully used as a bioisosteric replacement for a pyridine-N-oxide group, leading to enhanced activity. rsc.org This demonstrates the potential for modifying pyridine scaffolds, such as that of this compound, to generate novel drug candidates with improved properties.
Advanced Characterization Techniques for 4,5 Dibromo 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR and ¹³C NMR Applications for Proton and Carbon Environments
For 4,5-Dibromo-2-methylpyridine, the ¹H NMR spectrum is expected to exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the methyl group. The methyl protons would appear as a singlet.
The ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The carbons attached to the bromine atoms (C4 and C5) would be significantly shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 (s, 3H) | ~24 |
| H-3 | ~8.3 (s, 1H) | ~140 |
| H-6 | ~8.5 (s, 1H) | ~152 |
| C-2 | - | ~158 |
| C-4 | - | ~118 |
| C-5 | - | ~125 |
Note: These are predicted values and may differ from experimental data.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling between the isolated aromatic protons (H-3 and H-6) and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the pyridine ring (C-3 and C-6) and the methyl carbon.
Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing the purity of this compound and for identifying any byproducts from its synthesis. The gas chromatogram would show a peak for the main compound, with the retention time being characteristic of the molecule. The mass spectrometer would then provide a mass spectrum for the compound as it elutes from the GC column. The fragmentation pattern observed in the mass spectrum would be indicative of the structure of this compound, likely showing the loss of bromine atoms and the methyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₅Br₂N), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a distinctive ratio, providing further confirmation of the compound's identity.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M]⁺ | 248.8789 |
| [M+H]⁺ | 249.8867 |
Note: Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching vibrations.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 |
| C=N Stretch (Pyridine Ring) | 1550-1600 |
| C=C Stretch (Pyridine Ring) | 1400-1500 |
| C-Br Stretch | 500-650 |
Note: These are predicted values and may vary in experimental spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. In the case of this compound, the IR spectrum reveals distinct absorption bands that are characteristic of its structure.
The aromatic C-H stretching vibrations in pyridine and its derivatives typically appear in the region of 3150-3000 cm⁻¹. pw.edu.pl For this compound, the C-H stretching bands are expected in this range. The presence of the methyl group introduces C-H stretching vibrations from the sp³ hybridized carbon, which are typically observed around 2900 cm⁻¹. pressbooks.pub
The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1650–1400 cm⁻¹ region. pw.edu.pl The quaternization of pyridine, which alters its aromaticity, is known to cause shifts in these bands. pw.edu.pl For instance, the medium intensity band at 1482 cm⁻¹ in pyridine becomes strong or very strong in its salts, a change attributed to the conjugated C=C and C=N bonds. pw.edu.pl A derivative of this compound, 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, exhibits a characteristic N-C=O stretching vibration at 1671 cm⁻¹ and a C-Br stretching vibration at 610 cm⁻¹. nih.gov The FT-IR analysis of 2-amino-5-methylpyridine (B29535) shows N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net
The positions and intensities of these absorption bands provide a spectroscopic fingerprint for this compound, allowing for its identification and the study of its chemical modifications.
Table 1: Characteristic FT-IR Absorption Bands for Pyridine Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3150-3000 | pw.edu.pl |
| Alkyl C-H | Stretching | ~2900 | pressbooks.pub |
| C=C, C=N (Pyridine ring) | Stretching | 1650-1400 | pw.edu.pl |
| N-C=O | Stretching | 1671 | nih.gov |
| C-Br | Stretching | 610 | nih.gov |
| N-H | Stretching | 3444, 3335 | researchgate.net |
X-ray Crystallography for Absolute Structure and Conformational Analysis
Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters
Single-crystal X-ray diffraction (SCXRD) has been successfully employed to elucidate the structures of various pyridine derivatives. researchgate.net For instance, the crystal structure of 3,5-dibromo-4-methylpyridine (B1300354) revealed that the molecule is planar and lies on a mirror plane. iucr.orgresearchgate.net In this structure, all non-hydrogen atoms are located in the same plane. iucr.orgresearchgate.net
The precise atomic coordinates obtained from SCXRD allow for the calculation of bond lengths and angles. In a related compound, 2-bromo-5-methylpyridine, the molecule was also found to be planar and situated on a crystallographic plane of symmetry. researchgate.net The detailed structural information obtained from SCXRD is crucial for understanding the physicochemical properties of these compounds. mdpi.com
Table 2: Crystallographic Data for 3,5-Dibromo-4-methylpyridine
| Parameter | Value | Reference |
| Chemical Formula | C₆H₅Br₂N | iucr.orgresearchgate.net |
| Molecular Weight | 250.91 g/mol | researchgate.net |
| Crystal System | Orthorhombic | |
| Space Group | Pnma | |
| a (Å) | 14.178 (3) | researchgate.net |
| b (Å) | 14.475 (3) | |
| c (Å) | 7.6407 (12) | researchgate.net |
| Z | 4 | researchgate.net |
| Calculated Density (Mg m⁻³) | 2.224 | researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net These interactions play a significant role in determining the physical properties of the solid material. mdpi.com
In the crystal structure of 3,5-dibromo-4-methylpyridine, molecules are linked by Br···N and Br···Br interactions, forming zigzag chains. iucr.orgresearchgate.net These chains are further connected by offset π–π stacking interactions, with an intercentroid distance of 3.5451 (3) Å, to create a three-dimensional framework. iucr.orgresearchgate.net
The analysis of intermolecular interactions is often aided by Hirshfeld surface analysis, which provides a visual representation of the close contacts between molecules. researchgate.netnih.gov For a derivative, 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, the crystal packing is stabilized by C—H···O hydrogen bonds, as well as C—H···π, C—Br···π, and C···O interactions, forming double layers. nih.gov The Hirshfeld surface analysis of this compound revealed that H···H, Br···H/H···Br, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.gov
The study of these non-covalent interactions is crucial for crystal engineering, as it allows for the rational design of materials with desired properties. researchgate.net
Surface and Solid-State Characterization for Material Science Applications
The characterization of the surface and bulk solid-state properties of this compound and its derivatives is vital for their potential use in material science. Techniques such as BET surface area analysis and X-ray diffraction provide key information about porosity and crystallinity.
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity Assessment
The Brunauer–Emmett–Teller (BET) theory is the basis for a widely used technique to measure the specific surface area of materials. wikipedia.org This method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. wikipedia.orglibretexts.org By analyzing the gas adsorption isotherm, the amount of gas required to form a monolayer on the surface can be determined, from which the specific surface area is calculated. eag.com
BET analysis is particularly important for porous materials, where the internal surface area of the pores significantly contributes to the total surface area. eag.com The technique can distinguish between different types of adsorption isotherms, which provide information about the nature of the pores (microporous, mesoporous, or macroporous). libretexts.org For materials with low surface areas, krypton is often used as the adsorbate instead of nitrogen to achieve greater accuracy. micromeritics.com The data obtained from BET analysis is crucial for applications such as catalysis, gas storage, and drug delivery, where surface area and porosity play a critical role. micromeritics.com
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its lattice parameters. The diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for the material.
While single-crystal X-ray diffraction provides the complete crystal structure, powder XRD is valuable for routine phase identification, purity assessment, and the study of polycrystalline materials. The positions and intensities of the diffraction peaks can be used to identify the crystalline form of this compound and to detect the presence of any impurities or different polymorphic forms. The analysis of the peak shapes can also provide information about crystallite size and microstrain within the material. The lattice parameters determined from XRD data are fundamental for understanding the material's structure and properties.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides critical data on decomposition temperatures, residual mass, and the kinetics of degradation.
A review of available literature indicates a lack of specific TGA data for this compound. While studies on other brominated pyridine derivatives exist, direct extrapolation of their thermal behavior to this compound would not be scientifically rigorous without experimental validation. The thermal stability of a molecule is influenced by the specific arrangement and electronic effects of its substituent groups. In the case of this compound, the presence of two bromine atoms and a methyl group on the pyridine ring would be expected to influence its decomposition profile. Typically, the initial weight loss in such compounds could be attributed to the loss of volatile components, followed by the cleavage of the C-Br and C-C bonds at higher temperatures, and ultimately the decomposition of the pyridine ring itself.
Without experimental TGA curves and corresponding data, a detailed discussion of the specific decomposition pathways and thermal stability of this compound cannot be provided.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Corresponding Decomposition Step |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental TGA data for this compound is currently available in the public domain.
Field Emission Scanning Electron Microscopy (FESEM) for Morphology Studies
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials at the micro- and nanoscale. It provides detailed information about the shape, size, and texture of particles or films.
Similar to the TGA data, there is a notable absence of FESEM studies specifically focused on this compound in the scientific literature. The morphology of a crystalline or amorphous solid is dependent on its synthesis and processing conditions. FESEM images would reveal the particle shape (e.g., crystalline, amorphous, spherical, needle-like), size distribution, and surface features of this compound. This information is critical for applications where particle characteristics, such as in catalysis or materials science, are important.
While FESEM has been used to study the morphology of various pyridine derivatives, these findings cannot be directly applied to this compound without specific experimental investigation.
Table 2: Hypothetical FESEM Observations for this compound
| Magnification | Observed Features | Interpretation |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no FESEM images or related morphological data for this compound are currently available in the public domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
